molecular formula C18H27BN2O3 B1426268 N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide CAS No. 874299-01-1

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

Cat. No.: B1426268
CAS No.: 874299-01-1
M. Wt: 330.2 g/mol
InChI Key: LDEPAKFSPUQKCJ-UHFFFAOYSA-N
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Description

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a boronate ester-containing compound characterized by a piperidine-1-carboxamide group attached to a meta-substituted phenyl ring. The dioxaborolan moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)14-9-8-10-15(13-14)20-16(22)21-11-6-5-7-12-21/h8-10,13H,5-7,11-12H2,1-4H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEPAKFSPUQKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718423
Record name N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874299-01-1
Record name N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874299-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications. The compound features a boron-containing moiety that may enhance its reactivity and biological interactions.

  • Molecular Formula : C₁₈H₂₃BNO₃
  • CAS Number : 2055286-48-9
  • Molecular Weight : 305.24 g/mol

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are crucial in various cellular processes, including signal transduction and cell cycle regulation. Inhibiting specific kinases can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

Kinase Inhibition

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against several kinases:

  • GSK-3β (Glycogen Synthase Kinase 3 Beta) :
    • IC₅₀ : Approximately 8 nM for related compounds.
    • GSK-3β is involved in various signaling pathways and is a target for treating conditions like Alzheimer's disease and bipolar disorder .
  • ROCK-1 (Rho-associated protein kinase 1) :
    • Compounds have shown competitive inhibition with IC₅₀ values ranging from 10 to 1314 nM depending on the structural modifications .
  • IKK-β (IκB kinase β) :
    • Similar inhibitory profiles were observed for IKK-β, which plays a vital role in the NF-kB signaling pathway implicated in inflammation and cancer .

Study on GSK-3β Inhibition

A study evaluated various derivatives of piperidine-based compounds for their GSK-3β inhibitory activity. The most potent inhibitors had structural modifications that included isopropyl and cyclopropyl groups. The study highlighted the importance of substituent size on inhibitory potency .

Anti-Cancer Activity

In vitro studies on cancer cell lines demonstrated that certain derivatives of the compound exhibited selective cytotoxicity against tumor cells while sparing normal cells. This selectivity was quantified by calculating the selectivity index (SI), revealing a significant therapeutic window for potential cancer treatments .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that the presence of the dioxaborolane moiety enhances hydrophobic interactions with the kinase active sites. Modifications in the piperidine ring and the carboxamide functional group can significantly influence biological activity.

ModificationEffect on Activity
Isopropyl groupIncreased potency against GSK-3β
Replacement of carboxamide with sulfonamideDecreased activity
Larger substituents (e.g., cyclohexyl)Reduced efficacy

Comparison with Similar Compounds

Structural Isomerism: Meta vs. Para Substitution

The position of the dioxaborolan group on the phenyl ring significantly impacts electronic and steric properties:

  • Para-substituted analogs (e.g., 3-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide): Para substitution allows for linear conjugation, enhancing electron-withdrawing effects and improving Suzuki coupling efficiency .

Substituents on the Piperidine Ring

Methyl groups on the piperidine ring modulate lipophilicity and steric effects:

  • 4-Methyl-N-(3-dioxaborolan-phenyl)piperidine-1-carboxamide : Methylation at the 4-position introduces steric hindrance near the carboxamide group, possibly affecting binding to biological targets .

Amide Type Variations

Compound Name Amide Type Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Piperidine carboxamide C17H24BN2O3 ~314.8 High steric bulk, moderate solubility
N-(3-dioxaborolan-phenyl)acetamide Acetamide C14H20BNO3 261.1 Increased solubility, reduced stability
N-(3-dioxaborolan-phenyl)methanesulfonamide Sulfonamide C13H19BNO4S ~295.8 Higher acidity (pKa ~10), improved H-bonding
N-(3-dioxaborolan-phenyl)cyclopropanecarboxamide Cyclopropanecarboxamide C16H22BNO3 287.2 Rigid conformation, enhanced binding
  • Acetamide analogs (e.g., CAS 480424-93-9): Simpler structure with lower molecular weight, leading to higher aqueous solubility but reduced metabolic stability .
  • Cyclopropanecarboxamide : The strained cyclopropane ring may reduce entropy loss upon target binding, improving affinity .

Heterocyclic vs. Aliphatic Substituents

  • 1-[3-dioxaborolan-phenyl]-1H-pyrazole : Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance target selectivity compared to aliphatic amines .

Reactivity in Suzuki-Miyaura Coupling

  • Electron-withdrawing groups (e.g., carboxamide, sulfonamide) activate the boronate ester, accelerating transmetallation in cross-coupling reactions .
  • Steric hindrance from bulky groups (e.g., piperidine) may reduce reaction yields compared to less hindered analogs like acetamides .

Key Research Findings

Synthetic Accessibility : Meta-substituted analogs require specialized directing groups (e.g., amides) during borylation, increasing synthetic complexity compared to para isomers .

Biological Activity : Piperidine carboxamide derivatives show promise in kinase inhibition studies, with methylated variants exhibiting improved cellular uptake .

Stability : Electron-withdrawing groups (e.g., carboxamide) stabilize the boronate ester against hydrolysis, enhancing shelf-life compared to electron-donating substituents .

Preparation Methods

Method Using Bis(triphenylphosphine)palladium(II) Chloride

Parameter Details
Starting Materials Intermediate 2-4 (13 g, 56 mmol), bis(pinacolato)diboron (21.3 g, 84 mmol)
Catalyst Bis(triphenylphosphine)palladium(II) chloride (1 g)
Base Potassium acetate (20 g, 200 mmol)
Solvent 1,4-Dioxane (300 mL)
Atmosphere Nitrogen (inert)
Temperature Reflux
Reaction Time 5 hours
Work-up Cooling, concentration, purification by column chromatography
Yield 93%

Procedure Summary: The intermediate aryl bromide and bis(pinacolato)diboron are combined with potassium acetate and the palladium catalyst in dioxane under nitrogen. The mixture is heated to reflux for 5 hours. After cooling, the reaction mixture is concentrated and purified by column chromatography to yield the boronic ester product in high yield.

Method Using Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) Complex

Parameter Details
Starting Materials 3-(4-bromophenyl)pyridine (14.0 g), bis(pinacolato)diboron (18.3 g)
Catalyst Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane complex (1.5 g)
Base Potassium acetate (11.8 g)
Solvent Cyclopentylmethyl ether (CPME) (100 mL)
Atmosphere Nitrogen (inert)
Temperature Reflux
Reaction Time 4 hours
Work-up Addition of water, extraction with toluene, concentration, activated carbon treatment, column chromatography
Yield 15.0 g product obtained

Mechanistic Insights

  • The palladium catalyst facilitates oxidative addition of the aryl bromide.
  • Transmetalation occurs between the palladium complex and bis(pinacolato)diboron.
  • Reductive elimination yields the boronic ester product and regenerates the palladium(0) catalyst.
  • Potassium acetate acts as a base to assist in the transmetalation step.
  • The inert atmosphere prevents catalyst deactivation by oxygen or moisture.

Comparative Table of Preparation Conditions

Aspect Method 1 (Triphenylphosphine Pd) Method 2 (Ferrocene Pd)
Catalyst Bis(triphenylphosphine)palladium(II) chloride Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane
Base Potassium acetate Potassium acetate
Solvent 1,4-Dioxane Cyclopentylmethyl ether (CPME)
Atmosphere Nitrogen Nitrogen
Temperature Reflux (approx. 100 °C) Reflux (approx. 130 °C)
Reaction Time 5 hours 4 hours
Yield 93% High (exact % not specified, 15 g isolated)
Purification Column chromatography Activated carbon treatment + column chromatography

Research Findings and Notes

  • High yields (above 90%) are achievable with careful control of reaction conditions.
  • Choice of catalyst and solvent can affect reaction efficiency and product purity.
  • The use of ferrocene-based palladium catalysts is advantageous for certain substrates due to their stability and activity.
  • The boronic ester moiety is sensitive to moisture; thus, inert atmosphere and dry solvents are critical.
  • The reaction scale demonstrated (multi-gram) indicates suitability for preparative synthesis in research and pharmaceutical contexts.

Q & A

How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound to minimize steric hindrance from the piperidine-carboxamide group?

Methodological Answer:
The bulky piperidine-carboxamide moiety adjacent to the boronic ester may hinder transmetalation in Suzuki-Miyaura reactions. To optimize coupling efficiency:

  • Catalyst Selection: Use Pd(PPh₃)₄ or XPhos-Pd-G3, which tolerate steric bulk .
  • Base Screening: Test K₃PO₄ or Cs₂CO₃ to enhance reactivity with aryl triflates or chlorides.
  • Solvent System: A 3:1 mixture of THF:H₂O improves solubility of the boronate while maintaining catalytic activity .
  • Temperature: Elevated temperatures (80–100°C) may overcome steric barriers, but monitor for boronate hydrolysis.

Table 1: Reaction Optimization Parameters

ParameterTested ConditionsYield Range (%)
CatalystPd(PPh₃)₄, XPhos-Pd-G345–78
BaseK₃PO₄, Cs₂CO₃, Na₂CO₃32–82
SolventDME, THF:H₂O, Dioxane50–75

What advanced NMR strategies resolve ambiguities in confirming the regiochemical stability of the boronic ester under acidic/basic conditions?

Methodological Answer:
The dioxaborolane group’s stability is critical for synthetic reproducibility. Use:

  • ¹¹B NMR: Monitor boron chemical shifts (δ ~30 ppm for intact boronate; δ <10 ppm indicates hydrolysis) .
  • ¹H-¹⁵N HMBC: Correlate piperidine NH with adjacent carbons to detect unexpected ring opening under basic conditions .
  • Variable-Temperature ¹³C NMR: Track conformational changes in the piperidine ring (e.g., chair vs. boat) that may destabilize the boronate .

Example Workflow:

Dissolve compound in CDCl₃ and D₂O.

Acquire ¹¹B NMR pre-/post-addition of 0.1 M HCl or NaOH.

Compare integration ratios of boronate peaks to hydrolysis byproducts.

How does the piperidine-carboxamide moiety influence meta-selective C–H borylation of the phenyl ring?

Methodological Answer:
The carboxamide acts as a directing group. Key considerations:

  • Ligand Design: Use anionic ligands like Bpin– to promote meta-selectivity via non-covalent interactions with the amide .
  • Steric Effects: The piperidine ring’s bulk may shift selectivity; test Ir catalysts (e.g., [Ir(OMe)(COD)]₂) with dtbpy ligands.
  • Substrate Scope: Compare borylation rates with/without the piperidine group using kinetic isotopic effect (KIE) studies.

Table 2: Meta-Selectivity Under Different Conditions

Catalyst System% meta-ProductReference
[Ir(OMe)(COD)]₂/dtbpy82
[Cp*RhCl₂]₂45

What crystallographic parameters validate the compound’s conformational stability in solid-state studies?

Methodological Answer:
Single-crystal X-ray diffraction reveals:

  • Piperidine Ring Geometry: Chair conformation with equatorial carboxamide (torsion angle: C2–N1–C7–O1 = 175.2°) .
  • B–O Bond Lengths: 1.36–1.38 Å in dioxaborolane, confirming sp² hybridization .
  • Intermolecular H-Bonding: N–H···O interactions between amide and boronate oxygen stabilize the lattice (distance: 2.89 Å) .

Key Crystallographic Data:

  • Space Group: P2₁/c
  • Unit Cell: a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å

How can computational modeling predict steric and electronic effects of structural modifications on reactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to assess HOMO/LUMO energies for Suzuki coupling propensity .
  • MD Simulations: Simulate solvent-accessible surface area (SASA) to quantify steric shielding of the boronate by the piperidine group.
  • Docking Studies: Model interactions with Pd catalysts to identify favorable binding modes (e.g., η²-coordination vs. transmetalation barriers).

Example Insight:
Modifying the piperidine to a smaller azetidine ring reduces SASA by 18%, potentially improving coupling yields.

What strategies reconcile contradictory data on catalytic efficiency between Pd and Ni systems?

Methodological Answer:
Contradictions arise from differing transmetalation mechanisms:

  • Pd Systems: Require polar aprotic solvents (e.g., THF) and tolerate oxygenated environments .
  • Ni Systems: Operate via radical pathways; sensitive to O₂ but effective for aryl chlorides.

Resolution Workflow:

Conduct control reactions under inert vs. aerobic conditions.

Use EPR spectroscopy to detect Ni-centered radicals.

Compare turnover numbers (TON) for Pd vs. Ni with aryl bromides/chlorides.

How does the carboxamide group’s electronic profile influence boronate hydrolysis kinetics?

Methodological Answer:
The electron-withdrawing carboxamide accelerates hydrolysis via:

  • pH-Dependent Studies: Measure hydrolysis rates (kₕ) at pH 2–10 using UV-Vis (λ = 270 nm for boronate).
  • Hammett Analysis: Correlate σ values of substituents on the phenyl ring with kₕ.

Data:

  • At pH 7.4, t₁/₂ = 12 h (vs. t₁/₂ = 48 h for non-amidated analogs) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

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